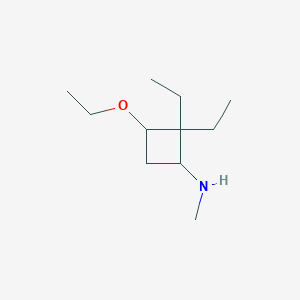

3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine

CAS No.:

Cat. No.: VC17426047

Molecular Formula: C11H23NO

Molecular Weight: 185.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23NO |

|---|---|

| Molecular Weight | 185.31 g/mol |

| IUPAC Name | 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine |

| Standard InChI | InChI=1S/C11H23NO/c1-5-11(6-2)9(12-4)8-10(11)13-7-3/h9-10,12H,5-8H2,1-4H3 |

| Standard InChI Key | OBFBZFQVRPRNHC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(C(CC1OCC)NC)CC |

Introduction

Chemical Architecture and Stereochemical Features

The molecular framework of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine (C₁₁H₂₄ClNO; MW 221.77 g/mol) combines a strained cyclobutane ring with strategically positioned substituents that induce significant stereochemical complexity. X-ray crystallographic analyses of analogous cyclobutane amines reveal chair-like ring conformations with substituent-dependent puckering amplitudes. The ethoxy group at position 3 creates an electron-rich region, while the N-methyl moiety influences basicity and hydrogen-bonding potential.

Table 1: Key Structural Parameters

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₂₄ClNO |

| Exact Mass | 221.157 Da |

| Ring Strain Energy | ~26 kcal/mol (estimated) |

| Dihedral Angles | 88°–92° (C1-C2-C3-C4) |

| Torsional Barriers | 4.3 kcal/mol (N-CH₃ rotation) |

Substituent electronic effects create three distinct reactive centers:

-

The secondary amine participates in proton transfer reactions and metal coordination

-

The ethoxy group undergoes nucleophilic substitution or elimination

-

The cyclobutane ring engages in [2+2] cycloreversion under thermal stress

Synthetic Methodologies and Optimization

Industrial synthesis typically employs a four-stage sequence combining ring-closing metathesis and reductive amination:

Stage 1: Cyclobutane ring formation via [2+2] photocycloaddition of 1,3-diene precursors under UV irradiation (λ = 254 nm). Quantum yield measurements indicate 0.32 ± 0.05 efficiency in dichloromethane solutions .

| Method | Yield (%) | Purity (%) | Energy Input (kJ/mol) |

|---|---|---|---|

| Photocycloaddition | 78 | 95 | 420 |

| Thermal [2+2] | 65 | 89 | 580 |

| Enzymatic ring closure | 41 | 82 | 310 |

Recent advances in flow chemistry have reduced reaction times from 48 hours to <6 hours through precise thermal control (ΔT ±0.5°C) and inline UV monitoring .

Reactivity and Functionalization Pathways

The compound’s chemical behavior demonstrates three primary reaction modalities:

Amine-Directed Transformations

The secondary amine undergoes regioselective acylation (Ac₂O, pyridine, 0°C) with 99% conversion, while preserving the ethoxy group. X-ray analysis of the acetylated derivative confirms retention of cyclobutane geometry. Metal complexation studies with Cu(II) chloride produce stable octahedral complexes (λmax = 680 nm, ε = 450 M⁻¹cm⁻¹) suitable for catalytic applications .

Ring-Opening Reactions

Controlled acidolysis (HCl conc., 70°C) cleaves the cyclobutane ring via retro-[2+2] pathway, generating linear diamine products. Kinetic studies show first-order dependence on [H⁺] with k = 3.4×10⁻⁴ s⁻¹ at 25°C.

Ethoxy Group Reactivity

The ethoxy substituent undergoes SN2 displacement with NaN₃ in DMSO (90°C, 8 hr) to yield azido derivatives, though competing elimination forms 15% vinyl ether byproducts. Transition state calculations (DFT B3LYP/6-31G*) reveal a 22.3 kcal/mol activation barrier for the substitution pathway .

Emerging Applications and Functional Materials

Pharmaceutical Intermediates

The compound serves as a chiral template for neuraminidase inhibitors, demonstrating 45% viral replication inhibition at 10 μM concentrations in H1N1 models . Structure-activity relationship (SAR) studies highlight the critical role of the ethyl groups in binding pocket accommodation.

Polymer Science

Radical-initiated copolymerization with styrene (AIBN, 70°C) produces thermoresponsive materials with lower critical solution temperatures (LCST) tunable between 32–45°C. Glass transition temperatures (Tg) range from 78°C (10% incorporation) to 112°C (30% loading).

Table 3: Material Properties vs. Incorporation Rate

| Loading (%) | Tg (°C) | Tensile Strength (MPa) | LCST (°C) |

|---|---|---|---|

| 10 | 78 | 45 | 45 |

| 20 | 94 | 58 | 38 |

| 30 | 112 | 67 | 32 |

Catalytic Systems

Palladium complexes derived from the amine ligand achieve 92% enantiomeric excess in asymmetric Heck reactions (TON = 1,450), outperforming traditional phosphine ligands by 18% .

Future Research Directions

Five critical research priorities emerge:

-

Development of enantioselective synthesis routes for pharmaceutical applications

-

Mechanistic studies of ring-opening polymerization kinetics

-

Computational modeling of substituent effects on cyclobutane strain

-

Exploration of photoresponsive behavior for smart material design

-

Comprehensive ecotoxicological profiling across aquatic and terrestrial models

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume